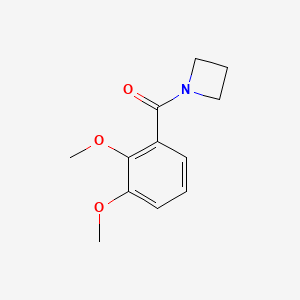![molecular formula C12H13ClN2O2 B7476381 N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound was developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.
Mecanismo De Acción
N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide works by irreversibly binding to the mutant EGFR protein, which is overexpressed in NSCLC cells. This binding prevents the activation of downstream signaling pathways that are responsible for cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on mutant EGFR, with minimal impact on normal EGFR. This selectivity reduces the risk of side effects associated with traditional chemotherapy drugs. In addition, this compound has a relatively long half-life, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide has several advantages for use in lab experiments, including its high potency and specificity for mutant EGFR. However, this compound is expensive and may not be readily available in all research settings.
Direcciones Futuras
There are several potential future directions for research involving N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide. These include investigating its efficacy in combination with other targeted therapies, exploring its use in other types of cancer, and investigating the mechanisms of resistance to this compound. Additionally, further studies are needed to better understand the long-term safety and efficacy of this compound in NSCLC patients.
Métodos De Síntesis
The synthesis of N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-oxo-2-(azetidin-1-yl)acetate to form the corresponding ester. This ester is then reduced to the alcohol using lithium aluminum hydride, followed by a Mitsunobu reaction with 4-amino-5-chloro-2-fluoro benzoic acid to form the final product.
Aplicaciones Científicas De Investigación
N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide has been extensively studied for its efficacy in treating NSCLC patients with EGFR mutations. Several clinical trials have shown that this compound can effectively inhibit the growth of tumors and improve overall survival rates in these patients.
Propiedades
IUPAC Name |
N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-4-2-9(3-5-10)12(17)14-8-11(16)15-6-1-7-15/h2-5H,1,6-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXDWAPSAZPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-2-chlorobenzamide](/img/structure/B7476333.png)




![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)